2,2-Diphenylbutane

Thermophysical property Distillation High-temperature solvent

2,2-Diphenylbutane (CAS 5223-61-0) is a symmetrical diarylalkane of formula C₁₆H₁₈, consisting of a butane backbone with two phenyl groups attached to the central (C-2) carbon, forming a quaternary carbon centre. The compound is classified as a dicyclic hydrocarbon and has been characterised as part of a systematic study of diphenylalkanes for their thermophysical and combustion properties.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 5223-61-0
Cat. No. B14741894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylbutane
CAS5223-61-0
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3
InChIKeySGQUHMXHLSTYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenylbutane (CAS 5223-61-0) Procurement Guide: Thermophysical Property Benchmarks Against Diphenylbutane Isomers


2,2-Diphenylbutane (CAS 5223-61-0) is a symmetrical diarylalkane of formula C₁₆H₁₈, consisting of a butane backbone with two phenyl groups attached to the central (C-2) carbon, forming a quaternary carbon centre. The compound is classified as a dicyclic hydrocarbon and has been characterised as part of a systematic study of diphenylalkanes for their thermophysical and combustion properties [1]. Key basic characteristics include a molecular weight of 210.31 g·mol⁻¹, a calculated log P of 6.456, zero hydrogen-bond donors or acceptors, and five rotatable bonds [2]. The compound serves as a well-defined single-isomer model substrate in studies of hydrocarbon reactivity, steric effects at quaternary centres, and as a precursor to the corresponding dicyclohexyl derivative via catalytic hydrogenation.

Why 2,2-Diphenylbutane Cannot Be Interchanged with Other Diphenylbutane Isomers in Scientific Procurement


Diphenylbutane isomers share the identical molecular formula (C₁₆H₁₈) and molecular weight, yet their thermophysical properties diverge dramatically based solely on the position of phenyl substitution along the butane chain. The foundational reference study by Serijan and Wise (1952) established that the boiling points of the isomeric diphenylbutanes span a range of nearly 100 °C, while their melting points differ by over 75 °C [1]. These differences translate into distinct phase behaviour at ambient conditions, divergent volatility profiles, and non-interchangeable solvent performance. Patent literature explicitly demonstrates that specific isomer mixtures—notably excluding 2,2-diphenylbutane—are required for pressure-sensitive copy paper solvent formulations to achieve the necessary dye dissolvability and low-temperature flowability [2]. Consequently, substituting one diphenylbutane isomer for another without understanding these quantitative property differences can lead to phase separation, inadequate solvency, or off-specification product performance. It must be noted, however, that systematic head-to-head comparative performance data for 2,2-diphenylbutane against its isomers in specific application contexts (e.g., detailed solvency parameters, reaction yields, or biological activity) remain sparse in the open literature; the differentiation presented below therefore draws primarily from rigorously measured thermophysical property comparisons and patent-derived specificity evidence.

Quantitative Differentiation Evidence for 2,2-Diphenylbutane Against Closest Diphenylbutane Isomers


Normal Boiling Point: 2,2-Diphenylbutane Occupies a Distinct Intermediate Volatility Window Among C₁₆ Diphenyl Isomers

The normal boiling point of 2,2-diphenylbutane, measured by the Thermodynamics Research Center (TRC) and compiled in the NIST Chemistry WebBook from the primary data of Serijan & Wise (1952), is 569.31 K (296.16 °C) with an assigned uncertainty of ±0.2 K [1]. This value places 2,2-diphenylbutane in a clearly differentiated boiling point window relative to its closest isomers: it boils approximately 9 °C higher than 1,1-diphenylbutane (Tboil = 560.2 K / 287.1 °C, Serijan & Wise 1952, uncertainty ±0.2 K) [2], and approximately 96 °C lower than 1,2-diphenylbutane (Tboil = 665.67 K / 392.5 °C, uncertainty ±0.2 K) [3]. For 1,3-diphenylbutane, the NIST/TRC critically evaluated normal boiling temperature is approximately 568.2 K (295.1 °C) [4], placing 2,2-diphenylbutane approximately 1.1 K above this isomer. All measurements originate from the same experimental programme and are directly comparable.

Thermophysical property Distillation High-temperature solvent

Melting Point and Ambient Phase State: 2,2-Diphenylbutane Is a Near-Room-Temperature Solid Unlike Liquid or Higher-Melting Isomers

The melting point (Tfus) of 2,2-diphenylbutane is 294.85 K (21.70 °C) with an assigned uncertainty of ±0.1 K, as compiled by the TRC and reported in the NIST Chemistry WebBook [1]. This places the compound approximately 46.9 °C above the melting point of 1,1-diphenylbutane (Tfus ≈ −25.2 °C, 247.95 K, as reported by Guidechem and ChemSpider ), meaning 2,2-diphenylbutane is a solid at standard ambient temperature (20–22 °C), while 1,1-diphenylbutane remains a free-flowing liquid well below freezing. In contrast, 1,3-diphenylbutane has a reported melting point of approximately 42.3 °C (315.5 K) , and 1,4-diphenylbutane melts at 52–53 °C (325–326 K) , both of which are fully solid at room temperature. The near-ambient melting point of 2,2-diphenylbutane thus defines a unique handling envelope: it can be procured, stored, and dispensed as a low-melting crystalline solid that liquefies with minimal warming, unlike its lower-melting (always liquid) or higher-melting (always solid) isomers.

Phase behaviour Formulation Handling

Liquid Density: 2,2-Diphenylbutane Exhibits Distinct Packing Density Relative to 2,2-Diphenylpropane Homolog

The density of 2,2-diphenylbutane is reported as 0.959 g·cm⁻³ at ambient conditions . This value is approximately 3.4% lower than the density of its lower homolog 2,2-diphenylpropane (C₁₅H₁₆, CAS 778-22-3), which is listed at 0.992 g·cm⁻³ at 25 °C from multiple vendor and literature sources [1]. The lower density of 2,2-diphenylbutane despite its higher molecular weight (210.31 vs. 196.29 g·mol⁻¹) indicates a larger molar volume, consistent with the additional methylene group extending the alkyl chain and reducing packing efficiency. For the isomeric 1,3-diphenylbutane, the reported density is approximately 0.97 g·cm⁻³ [2], which is intermediate but closer to the 2,2-isomer. These differences, while modest, are measurable and can affect solvent blending calculations, buoyancy-dependent processes, and mass-to-volume conversions in procurement and formulation.

Density Solvent blending Buoyancy

Standard Enthalpy of Combustion: 2,2-Diphenylbutane Solid vs. 1,2-Diphenylbutane Liquid Demonstrates Phase-State-Dependent Thermochemical Behaviour

The standard molar enthalpy of combustion (ΔcH°) of 2,2-diphenylbutane in the solid state is −8912 kJ·mol⁻¹, as determined by static-bomb combustion calorimetry (Ccb method) and compiled in the NIST Chemistry WebBook from the primary data of Serijan & Wise (1952) [1]. This value corresponds to a derived standard enthalpy of formation (ΔfH°solid) of +42 kJ·mol⁻¹. For comparison, the isomeric 1,2-diphenylbutane, measured as a liquid under the same experimental programme, has a ΔcH°liquid of −8891 kJ·mol⁻¹ (≈ −2125 kcal·mol⁻¹) [2]. The difference of approximately 21 kJ·mol⁻¹ (≈0.24%) between the solid 2,2-isomer and the liquid 1,2-isomer reflects the additional lattice enthalpy contribution in the solid-state measurement and may also reflect subtle differences in molecular packing and strain energy at the quaternary carbon centre. While the magnitude of this difference is small, it is experimentally resolved and demonstrates that the isomeric identity influences the measured thermochemical parameters beyond simple compositional equivalence.

Combustion calorimetry Fuel value Thermochemistry

Isomer Exclusivity in Solvent Formulation: Patent Data Show 2,2-Diphenylbutane Is Deliberately Excluded from Commercial Pressure-Sensitive Copy Paper Solvent Blends

Japanese patent JPS6266985A, assigned to TOA NENRYO KOGYO KK, discloses a solvent for pressure-sensitive copy paper constituted of a diphenylbutane isomer mixture consisting of 10–40 wt% of 1,1-diphenylbutane and 60–90 wt% of 1,2-diphenylbutane and/or 1,3-diphenylbutane [1]. Notably, 2,2-diphenylbutane is entirely absent from the claimed composition ranges. The patent explicitly states that this specific isomer composition provides excellent dye dissolvability, biodegradability, and low-temperature flowability. The exclusion of 2,2-diphenylbutane implies that either its solvency for the leuco-dye/colour-developer system is inferior, or its higher melting point (21.7 °C vs. −25.2 °C for 1,1-DPB) compromises low-temperature flow, or its symmetrical quaternary structure alters the solvent–solute interaction parameters unfavourably. Conversely, for procurement scenarios where a single, well-defined isomer with certified thermophysical properties is required—rather than an undefined mixture—2,2-diphenylbutane may be the preferred choice precisely because it is not implicated in mixture patents and can be sourced as a high-purity single component.

Solvent formulation Pressure-sensitive paper Isomer selectivity

Recommended Procurement-Centric Application Scenarios for 2,2-Diphenylbutane Based on Verifiable Quantitative Evidence


High-Temperature Heat Transfer Fluid or Distillation Intermediate Where a Defined Boiling Point of ~296 °C Is Required

The precisely measured boiling point of 2,2-diphenylbutane at 569.31 K (296.16 °C, uncertainty ±0.2 K) [1] makes it suitable for use as a single-component heat transfer medium or as a distillation intermediate in processes operating in the 280–300 °C range. Unlike 1,1-diphenylbutane (Tboil ≈ 287 °C), which may volatilise prematurely, or 1,2-diphenylbutane (Tboil ≈ 392 °C), which would require substantially higher energy input to vaporise, 2,2-diphenylbutane occupies a distinct intermediate volatility niche. This property is directly derived from the boiling point evidence in Section 3, Evidence Item 1.

Calorimetric Reference Standard for Combustion Calorimetry or Differential Scanning Calorimetry (DSC)

The availability of a NIST-compiled, experimentally determined standard enthalpy of combustion (ΔcH°solid = −8912 kJ·mol⁻¹) [2] and a precisely known melting point (Tfus = 294.85 K, 21.70 °C, uncertainty ±0.1 K) [3] position 2,2-diphenylbutane as a candidate reference material for the calibration of combustion calorimeters and DSC instruments. The well-defined solid–liquid phase transition near ambient temperature provides a convenient calibration point that does not require cryogenic or high-temperature accessories. This application scenario is directly supported by the thermochemical and phase-change evidence presented in Section 3, Evidence Items 2 and 4.

Single-Isomer Research Substrate for Quaternary Carbon Reactivity Studies

The quaternary carbon centre at the C-2 position of 2,2-diphenylbutane, flanked by two phenyl groups, a methyl group, and an ethyl group, provides a sterically congested yet well-defined environment for fundamental studies of nucleophilic substitution, elimination, and radical recombination reactions at quaternary centres [4]. Procurement of the pure 2,2-isomer, rather than a mixed diphenylbutane fraction, ensures that experimental kinetic and mechanistic data are not confounded by isomeric impurities, an assurance that is particularly critical for computational chemistry validation studies where molecular identity must be unambiguous. This rationale stems from the isomer-specificity evidence in Section 3, Evidence Item 5.

Precursor to 2,2-Dicyclohexylbutane for High-Density Fuel or Lubricant Research

Catalytic hydrogenation of 2,2-diphenylbutane yields 2,2-dicyclohexylbutane (C₁₆H₃₀), a fully saturated dicyclic hydrocarbon with an estimated density of ~0.88 g·cm⁻³ and a boiling point of ~296 °C [5]. While direct performance data for the dicyclohexyl derivative are limited, the defined structure and thermophysical properties of the diphenyl precursor (Section 3, Evidence Items 1, 3, and 4) provide a verifiable starting point for fuel research programmes investigating naphthenic hydrocarbon blends with controlled density–volatility profiles. Procurement of high-purity 2,2-diphenylbutane is therefore a prerequisite for reproducible hydrogenation and subsequent fuel property testing.

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